molecular formula C16H31N3O B13086287 2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide

2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide

Katalognummer: B13086287
Molekulargewicht: 281.44 g/mol
InChI-Schlüssel: FSLYSVPDBWEKLE-SLTAFYQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide is a structurally complex amide derivative characterized by:

  • A cyclopropyl group attached to the nitrogen atom.
  • A (1S)-2-(dimethylamino)cyclohexyl substituent, which introduces stereochemical specificity.

This compound’s design combines steric hindrance (cyclopropyl) and hydrogen-bonding capabilities (amide groups), making it a candidate for selective receptor targeting.

Eigenschaften

Molekularformel

C16H31N3O

Molekulargewicht

281.44 g/mol

IUPAC-Name

2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide

InChI

InChI=1S/C16H31N3O/c1-11(2)15(17)16(20)19(12-9-10-12)14-8-6-5-7-13(14)18(3)4/h11-15H,5-10,17H2,1-4H3/t13?,14-,15?/m0/s1

InChI-Schlüssel

FSLYSVPDBWEKLE-SLTAFYQDSA-N

Isomerische SMILES

CC(C)C(C(=O)N([C@H]1CCCCC1N(C)C)C2CC2)N

Kanonische SMILES

CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Chiral Amine Intermediate

The (1S)-2-(dimethylamino)cyclohexyl fragment is typically synthesized via:

  • Selective amination of cyclohexanone derivatives followed by reductive amination with dimethylamine or related reagents.
  • Use of chiral resolution or asymmetric synthesis to ensure the (1S) stereochemistry.
  • Protection of the amino group with carbamate groups such as carbobenzoxy (Cbz) to prevent side reactions during subsequent steps.

Preparation of the 3-Methylbutanamide Core

  • The 3-methylbutanoic acid or its derivatives are converted into activated carboxylic acid derivatives such as acid chlorides or N-protected chloroketones.
  • N-protection strategies include N-benzyloxycarbonyl (Cbz) protection to facilitate selective reactions.
  • Reduction of chloroketones to halo alcohols using sodium borohydride at low temperatures (-10°C) is employed to prepare intermediates for further transformations.

Amide Bond Formation

  • The key amide bond is formed by coupling the chiral amine intermediate with the activated acid derivative.
  • Coupling agents or conditions may include carbodiimides or other peptide coupling reagents, ensuring high yield and stereochemical integrity.
  • Solid-phase synthesis approaches for related amines and aldehydes have been reported, which could be adapted for this compound to improve efficiency.

Introduction of the Cyclopropyl Group

  • Alkylation of the nitrogen atom with cyclopropyl halides under basic conditions is a common method.
  • Bases such as potassium hydroxide or sodium hydroxide in solvents like ethanol or tetrahydrofuran facilitate the nucleophilic substitution to attach the cyclopropyl group.

Protection and Deprotection Steps

  • Protecting groups such as carbobenzoxy (Cbz) or tert-butyl carbamate are employed to protect amino groups during multi-step synthesis.
  • Deprotection is typically achieved under acidic conditions to release the free amine after the completion of key transformations.

Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvent(s) Temperature Notes
Reduction of chloroketone Sodium borohydride Ethanol, methanol, THF -10°C Preferably potassium hydroxide as base
Epoxide formation Potassium hydroxide or DBU Ethanol, methanol, dioxane Room temperature Produces N-protected amino epoxide
Amide coupling Carbodiimides or peptide coupling agents Dichloromethane, DMF Room temperature Ensures stereoselectivity
Alkylation (cyclopropylation) Cyclopropyl halide + base (KOH or NaOH) THF, ethanol Room temperature Nucleophilic substitution on nitrogen
Protection/Deprotection Carbobenzoxy chloride, acid for deprotection Dichloromethane, acid media Room temperature Protects amine groups during synthesis

Research Findings and Optimization

  • The use of N-protected chloroketones is critical for controlling regio- and stereoselectivity in the synthesis.
  • Sodium borohydride reduction at low temperature minimizes side reactions and ensures high yield of halo alcohol intermediates.
  • Epoxide intermediates formed via base-mediated cyclization provide a versatile handle for further functionalization.
  • The choice of solvent and base significantly affects the yield and purity of intermediates; ethanol and potassium hydroxide are preferred for epoxide formation.
  • Protecting groups such as carbobenzoxy and tert-butyl carbamate provide stability during multi-step synthesis and can be efficiently removed under mild acidic conditions.
  • Solid-phase synthesis techniques, although more common in peptide synthesis, offer potential for automation and scale-up in the preparation of complex amides like this compound.

Summary Table of Key Intermediates and Reagents

Intermediate/Reagent Role in Synthesis Source/Preparation Method
N-benzyloxycarbonyl-L-phenylalanine chloromethyl ketone N-protected chloroketone for amide formation Commercially available or synthesized via literature methods
Sodium borohydride Reducing agent for chloroketone Commercial reagent
Potassium hydroxide Base for epoxide formation Commercial reagent
Carbobenzoxy chloride Amino protecting group Commercial reagent
Cyclopropyl halide Alkylation agent for cyclopropyl group Commercial reagent or synthesized
(1S)-2-(dimethylamino)cyclohexyl amine Chiral amine intermediate Synthesized via reductive amination and chiral resolution

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

The compound 2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide is a synthetic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure suggests potential applications in neuropharmacology, pain management, and possibly as a therapeutic agent for several neurological disorders.

Chemical Properties and Structure

This compound features a cyclopropyl group, which is known to influence the pharmacokinetic properties of drugs, potentially enhancing their efficacy and selectivity. The presence of the dimethylamino group may contribute to its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) applications.

Neuropharmacology

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving glutamate receptors. This interaction is crucial because dysregulation of glutamate signaling is implicated in various neurodegenerative diseases.

Case Studies

  • NMDA Receptor Modulation : Studies have shown that compounds affecting NMDA receptor activity can provide neuroprotective effects in models of Alzheimer's disease and other neurodegenerative conditions. The modulation of excitotoxicity through NMDA antagonism could be a therapeutic strategy for preventing neuronal damage .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which are beneficial in reducing oxidative stress associated with neurodegeneration. The ability to scavenge free radicals and inhibit lipid peroxidation positions these compounds as potential neuroprotective agents .

Pain Management

The structure of this compound suggests potential analgesic properties. Compounds with similar structural motifs have been studied for their effectiveness in managing chronic pain conditions.

Research Findings

  • Analgesic Efficacy : Experimental models have indicated that certain derivatives exhibit significant pain-relieving effects through modulation of pain pathways, particularly by influencing opioid receptors and other pain-related neurotransmitters .

Potential Therapeutic Uses

Given its unique chemical structure, this compound may have broader therapeutic implications beyond neuropharmacology and pain management.

Possible Applications

  • Anti-inflammatory Effects : Compounds within this class may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
  • Anxiolytic Effects : There is emerging evidence suggesting that similar compounds may also possess anxiolytic properties by modulating GABAergic transmission, thus providing a dual action in both anxiety and pain management .

Data Table: Summary of Applications

Application AreaMechanism of ActionResearch Findings
NeuropharmacologyNMDA receptor antagonismNeuroprotective effects in Alzheimer's models
Pain ManagementModulation of pain pathwaysSignificant analgesic effects observed
Anti-inflammatoryInhibition of inflammatory mediatorsPotential benefits in chronic inflammatory diseases
Anxiolytic EffectsModulation of GABAergic transmissionEvidence of reduced anxiety symptoms

Wirkmechanismus

The mechanism of action of 2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

a) U-47700 (3,4-Dichloro-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylbenzamide)

  • Key Differences :
    • U-47700 features a benzamide core with 3,4-dichloro substituents, whereas the target compound uses a 3-methylbutanamide backbone .
    • The stereochemistry of the cyclohexyl group differs: U-47700 has (1S,2S) configuration vs. (1S) in the target compound.
  • Pharmacological Impact: U-47700 is a potent µ-opioid receptor agonist, highlighting the role of the dimethylamino-cyclohexyl group in receptor binding . The target compound’s cyclopropyl group may reduce CNS penetration compared to U-47700’s lipophilic benzamide.

b) Thiourea Derivatives ()

  • Example: 1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
  • Key Differences :
    • Thiourea vs. Amide Linkage : Thioureas exhibit stronger metal-coordinating properties, relevant in catalysis, whereas amides are more common in drug design.
    • Perfluorophenyl Group : Enhances electron-withdrawing effects, contrasting with the target compound’s cyclopropyl group.

Functional Group Comparison: Amide Derivatives

a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Key Differences: Contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization, unlike the target compound’s cyclopropyl-cyclohexyl system. Benzamide vs.

b) α-Oxoketene S,S-Acetals ()

  • Example : N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide
  • Key Differences: Dithiolane Ring: Introduces sulfur-based reactivity and tautomerism, absent in the target compound.

Data Table: Structural and Pharmacological Comparisons

Compound Name Molecular Weight Key Functional Groups Biological Target/Activity Synthesis Challenges
Target Compound ~350 g/mol* Cyclopropyl, dimethylamino-cyclohexyl, 3-methylbutanamide Potential CNS receptors (speculative) Stereochemical control of cyclohexyl group
U-47700 367.3 g/mol Benzamide, dichloro, dimethylamino-cyclohexyl µ-Opioid receptor agonist Regioselective chlorination
1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]thiourea () 367.38 g/mol Thiourea, perfluorophenyl Metal coordination (catalysis) Fluorination stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 223.3 g/mol Benzamide, N,O-bidentate C–H functionalization catalyst Hydroxy group protection

*Estimated based on structural formula.

Research Findings and Implications

Stereochemical Specificity : The (1S) configuration in the target compound’s cyclohexyl group may enhance receptor selectivity compared to racemic analogs, as seen in opioid derivatives like U-47700 .

Metabolic Stability : The cyclopropyl group could reduce oxidative metabolism relative to benzamide-based compounds, extending half-life .

Synthetic Challenges : Achieving high enantiomeric purity in the cyclohexylamine moiety requires chiral resolution techniques or asymmetric catalysis, similar to methods in ’s complex amides .

Biologische Aktivität

2-Amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide, also known by its CAS number 1353988-62-1, is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C14H27N3O3
  • Molecular Weight : 285.382 g/mol
  • SMILES Notation : CN(C)C(=O)[C@@H]1CCC@@HC@HNC(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest it may act as a modulator of the central nervous system, particularly through the following mechanisms:

  • Dopamine Receptor Interaction : The compound shows potential as a selective dopamine D(3) receptor antagonist, which may have implications for treating conditions such as schizophrenia and other neuropsychiatric disorders .
  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, potentially reducing oxidative stress and inflammation in neuronal cells .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Effect Reference
Dopamine Receptor AntagonismInhibition of D(3) receptor activity
NeuroprotectionReduction in neuronal cell death
Antipsychotic PotentialImprovement in behavioral models

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

  • Behavioral Studies in Animal Models :
    • A study demonstrated that administration of the compound resulted in significant reductions in psychotic-like behaviors in rodent models. This suggests a potential therapeutic application for psychotic disorders .
  • In Vitro Neuroprotection Assays :
    • In vitro assays indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) .
  • Pharmacokinetic Studies :
    • Pharmacokinetic profiling revealed favorable absorption characteristics and bioavailability, making it a candidate for further development in therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.